molecular formula C16H14N4OS2 B5110994 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No. B5110994
M. Wt: 342.4 g/mol
InChI Key: ABRRUVAWAGJYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide is a chemical compound that belongs to the class of thiazole derivatives. It has been widely used in scientific research as a tool to study various biological processes due to its unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide involves the inhibition of protein kinase CK2 activity. CK2 is a serine/threonine kinase that plays a crucial role in cell signaling pathways. It regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 activity by 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide leads to the induction of cell death in cancer cells.
Biochemical and Physiological Effects
2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to have various biochemical and physiological effects. It inhibits the activity of protein kinase CK2, leading to the induction of cell death in cancer cells. It has also been found to inhibit the activity of other kinases, including PIM1 and PIM2, which are involved in the regulation of cell growth and survival. Additionally, 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide in lab experiments is its ability to inhibit the activity of protein kinase CK2, which plays a crucial role in various cellular processes. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential drug candidate for various diseases. However, one of the limitations of using 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide. One direction is to explore its potential as a drug candidate for cancer treatment. Further studies are needed to investigate its efficacy, safety, and pharmacokinetics in preclinical and clinical trials. Another direction is to study its mechanism of action in more detail, including its interactions with other cellular components and signaling pathways. Additionally, there is a need to develop more efficient synthesis methods for 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide to improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide involves the reaction of 2-aminothiazole with 4-methyl-6-phenyl-2-pyrimidinethiol in the presence of acetic anhydride. The reaction mixture is then refluxed in ethanol to obtain the final product. The yield of the synthesis method is reported to be around 70%.

Scientific Research Applications

2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and apoptosis. The inhibition of CK2 activity by 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to induce cell death in cancer cells, making it a potential drug candidate for cancer treatment.

properties

IUPAC Name

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-11-9-13(12-5-3-2-4-6-12)19-16(18-11)23-10-14(21)20-15-17-7-8-22-15/h2-9H,10H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRRUVAWAGJYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

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